3-Acetyl-5-phenyl-1,3-oxazol-2(3H)-one is a heterocyclic compound belonging to the oxazole family, characterized by its unique molecular structure and potential biological activities. The compound is recognized for its applications in medicinal chemistry and organic synthesis, particularly as a building block for more complex molecules.
The compound can be synthesized through various chemical reactions involving acetophenone and amines, among other precursors. Its molecular formula is , with a molecular weight of approximately 203.19 g/mol. The compound is cataloged under the CAS number 65647-69-0.
3-Acetyl-5-phenyl-1,3-oxazol-2(3H)-one is classified as an oxazolone, which is a subset of oxazole derivatives. Its structure includes an acetyl group and a phenyl ring, contributing to its reactivity and potential interactions in biological systems.
The synthesis of 3-acetyl-5-phenyl-1,3-oxazol-2(3H)-one typically involves cyclization reactions between appropriate precursors. A common method includes the reaction of acetophenone with an amine and a carbonyl compound under acidic or basic conditions to form the oxazole ring .
The molecular structure of 3-acetyl-5-phenyl-1,3-oxazol-2(3H)-one features:
Property | Value |
---|---|
CAS No. | 65647-69-0 |
Molecular Formula | C11H9NO3 |
Molecular Weight | 203.19 g/mol |
IUPAC Name | 3-acetyl-5-phenyl-1,3-oxazol-2-one |
InChI Key | VTYDZHZFTAMBCC-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)N1C=C(OC1=O)C2=CC=CC=C2 |
3-Acetyl-5-phenyl-1,3-oxazol-2(3H)-one can participate in several chemical reactions:
The choice of reagents and conditions significantly influences the reaction outcomes:
The mechanism of action of 3-acetyl-5-phenyl-1,3-oxazol-2(3H)-one varies depending on its application:
The compound is typically a solid at room temperature with a melting point that can vary depending on purity and crystallization conditions.
Key chemical properties include:
These properties influence its reactivity and applications in various fields.
Oxazole is a five-membered heteroaromatic ring characterized by an oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. This arrangement confers unique electronic properties, including moderate aromaticity (weaker than thiazoles) and a conjugate acid pKa of 0.8, making it a weak base [3] [6]. The ring satisfies Hückel's rule but exhibits reduced aromatic character compared to isoxazoles or thiazoles, as evidenced by UV spectroscopy studies of phenyl-substituted derivatives [3] [7]. This electronic profile enables diverse reactivity patterns, such as electrophilic substitutions at C5, nucleophilic substitutions at C2, and participation in cycloadditions [3].
Functionally, oxazole serves as a versatile bioisostere for carboxylic acids, esters, and amides due to its capacity to mimic hydrogen-bonding patterns while resisting metabolic degradation. The oxygen and nitrogen atoms act as hydrogen bond acceptors, facilitating interactions with biological targets [6] [7]. This property underpins its presence in pharmaceuticals like the anti-inflammatory agent oxaprozin (containing a 4,5-diphenyloxazole core), the tyrosine kinase inhibitor mubritinib, and the PPAR agonist aleglitazar [6] [8]. The scaffold’s metabolic stability and synthetic versatility have cemented its role in rational drug design, particularly for antimicrobial, anticancer, and anti-infective agents [6] [8].
Table 1: Comparative Analysis of Bioactive Heterocycles
Heterocycle | Aromaticity | pKa (Conjugate Acid) | Key Bioactive Derivatives |
---|---|---|---|
Oxazole | Moderate | 0.8 | Oxaprozin, Mubritinib |
Thiazole | High | 2.5 | Sulfathiazole, Epothilone |
Imidazole | High | 7.0 | Ketoconazole, Metronidazole |
The investigation of oxazoles began in the 19th century, with the first synthesis reported in 1884 [7]. Significant momentum emerged during World War II, when oxazole was erroneously postulated as a core component of penicillin—a theory that accelerated fundamental studies into its chemistry and reactivity [6]. The parent compound (boiling point: 69°C) was isolated in 1947, enabling systematic exploration of substitution effects [3] [8].
Natural products containing oxidized oxazole motifs, such as marine-derived phidianidines A (10a) and B (10b) (isolated in 2011), demonstrated cytotoxic and neuroactive properties, highlighting the scaffold’s biological relevance [7]. Synthetic methodologies evolved from classical routes (Robinson–Gabriel synthesis, Fischer oxazole synthesis) to modern catalytic methods, enabling efficient access to diverse analogs [3]. Key milestones include:
Table 2: Historical Evolution of Oxazole-Based Therapeutics
Era | Key Developments | Representative Agents |
---|---|---|
Pre-1950 | Initial synthesis and structural characterization | Parent oxazole |
1950–1980 | Antibacterial and antifungal agents | Ditazole (platelet aggregation inhibitor) |
1980–2000 | Anti-inflammatory and agrochemical applications | Oxaprozin |
2000–Present | Targeted therapies and natural product analogs | Mubritinib, Phidianidines |
3-Acetyl-5-phenyl-1,3-oxazol-2(3H)-one exemplifies a structurally diversified oxazole derivative combining two pharmaceutically relevant features: a C5 aryl group and a N3-acetyl substituent. The phenyl ring enhances lipophilicity and π-stacking capacity, while the acetyl group introduces a hydrogen-bond acceptor site and metabolic susceptibility for prodrug design [5] [9]. This compound belongs to the 2(3H)-oxazolone subclass, which exists predominantly in the carbonyl tautomeric form (over the enol form) due to thermodynamic stability [6]. Its structure aligns with bioisosteric strategies replacing labile ester groups (e.g., in coumarin-based antibiotics) with stable heterocycles [8].
The acetyl moiety at N3 enables further derivatization via condensation, nucleophilic addition, or hydrolysis, serving as a synthetic handle for generating combinatorial libraries [5] [9]. Computational studies suggest that the planar oxazolone core facilitates intercalation into biological macromolecules, while the C5 phenyl group contributes to hydrophobic binding interactions—properties leveraged in kinase inhibitors and antimicrobial agents [8]. Derivatives such as N-(3-acetylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide (MW: 306.32 g/mol) demonstrate the scaffold’s compatibility with pharmacophore grafting, exhibiting antibacterial activity against E. coli and Xanthomonas citri [5]. These attributes position 3-acetyl-5-phenyl-1,3-oxazol-2(3H)-one as a promising template for structure-activity relationship (SAR) explorations in antipathogenic and antitumor agent development.
Table 3: Structurally Related Oxazole Derivatives with Reported Bioactivity
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
3-Acetyl-5-phenyl-1,3-oxazol-2(3H)-one | C₁₁H₉NO₃ | 203.20 | N3-acetyl, C5-phenyl |
N-(3-Acetylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide | C₁₈H₁₄N₂O₃ | 306.32 | Amide linker, acetylphenyl |
Ethyl 4-methyloxazole-5-carboxylate | C₇H₉NO₃ | 155.15 | C4-methyl, C5-ester |
4-Methyl-2-phenyloxazole-5-carboxylic acid | C₁₁H₉NO₃ | 203.20 | C4-methyl, C2-phenyl, C5-acid |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: